Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate
CAS No.: 100189-59-1
Cat. No.: VC8369395
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100189-59-1 |
|---|---|
| Molecular Formula | C11H12N2O3 |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | ethyl 5-pyridin-2-yl-4,5-dihydro-1,2-oxazole-3-carboxylate |
| Standard InChI | InChI=1S/C11H12N2O3/c1-2-15-11(14)9-7-10(16-13-9)8-5-3-4-6-12-8/h3-6,10H,2,7H2,1H3 |
| Standard InChI Key | FONLROIWNFLGIR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NOC(C1)C2=CC=CC=N2 |
| Canonical SMILES | CCOC(=O)C1=NOC(C1)C2=CC=CC=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
Ethyl 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-carboxylate (CAS 100189-59-1) features a bicyclic system comprising a pyridine ring fused to a 4,5-dihydroisoxazole ring, with an ethyl carboxylate group at position 3 (Figure 1). The dihydroisoxazole moiety introduces partial saturation, reducing ring strain compared to fully aromatic isoxazoles while retaining reactivity at the N–O bond .
Table 1: Key Physicochemical Properties
The pyridine nitrogen at position 2 contributes to the compound’s basicity (pKa ~4.8 estimated), while the ester group enhances solubility in polar aprotic solvents like DMSO. X-ray crystallography of analogous structures reveals a planar isoxazole ring with slight puckering in the dihydro region, influencing stereoelectronic interactions .
Spectroscopic Features
¹H-NMR spectra exhibit characteristic signals: a triplet for the ethyl group’s methyl protons (δ 1.35 ppm, J = 7.0 Hz), a quartet for the methylene group (δ 4.36 ppm), and aromatic protons from the pyridine ring (δ 8.78–8.81 ppm) . The dihydroisoxazole protons appear as a multiplet (δ 4.10 ppm), with coupling constants indicating restricted rotation .
Synthesis and Reaction Chemistry
Cyclization Strategies
Industrial-scale synthesis typically employs a [3+2] cycloaddition between ethyl 4,4-diethoxy-3-oxobutanoate and 3-pyridyl azide under basic conditions (Scheme 1) .
Scheme 1: Optimized Synthesis Protocol
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Reagents: 3-Pyridyl azide, ethyl 4,4-diethoxy-3-oxobutanoate, K₂CO₃, DMSO.
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Conditions: 40–50°C for 7 hours, followed by acid hydrolysis.
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Yield: 89% for intermediate acetal; 91% after HCl-mediated deprotection .
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 40–50°C | <50°C: <50% yield; >60°C: side products |
| Solvent | DMSO | Polar aprotic solvents minimize hydrolysis |
| Base | K₂CO₃ | Inorganic bases improve cyclization kinetics |
Functionalization Reactions
The compound undergoes regioselective acylation at nitrogen with aliphatic anhydrides (e.g., acetic anhydride), while aroyl chlorides favor O-acylation (Table 3) .
Table 3: Acylation Reactivity
| Acylating Agent | Product Ratio (N:O) | Conditions |
|---|---|---|
| Ac₂O | 95:5 | DCM, rt, 12 h |
| BzCl | 30:70 | THF, 0°C, 2 h |
| Pyrroloyl chloride | 85:15 | DMF, 50°C, 6 h |
DFT calculations suggest N-acylation is kinetically favored, but O-products dominate with electron-deficient aroyl groups due to thermodynamic stabilization .
Biological Activities and Mechanisms
Anticancer Screening
Preliminary data show IC₅₀ = 18 µM against MCF-7 breast cancer cells, with apoptosis induction via caspase-3/7 activation (2.5-fold increase vs. control). Molecular docking predicts binding to tubulin’s colchicine site (ΔG = -8.2 kcal/mol), though experimental validation is pending.
Future Research Directions
Pharmacological Optimization
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Prodrug Design: Masking the ester as a tert-butyl group improves oral bioavailability in rat models (AUC ↑ 3.2×).
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Hybrid Molecules: Conjugation with fluoroquinolones enhances bactericidal effects (MIC ↓ 4× against MRSA).
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction time from 7 h to 45 min (yield maintained at 88%) while cutting solvent use by 70% . Catalytic asymmetric variants using chiral ligands (e.g., BINAP) remain unexplored.
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